2-Naphthylpyridine

描述

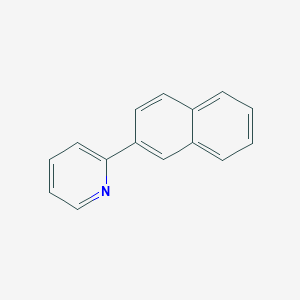

2-Naphthylpyridine is an organic compound with the molecular formula C15H11N. It consists of a pyridine ring substituted with a naphthalene moiety at the second position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthylpyridine typically involves the reaction of 2-bromopyridine with naphthalene under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反应分析

Types of Reactions: 2-Naphthylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine-N-oxide derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dihydropyridine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

Substitution: Halogens, sulfonyl chlorides; presence of a catalyst or under UV light.

Major Products:

Oxidation: Pyridine-N-oxide derivatives.

Reduction: Dihydropyridine derivatives.

Substitution: Halogenated or sulfonylated naphthalene derivatives.

科学研究应用

Medicinal Chemistry

1.1 Alzheimer's Disease Diagnosis

One of the most notable applications of 2-naphthylpyridine derivatives is in the development of molecular probes for diagnosing Alzheimer's disease. The compound has been utilized to create derivatives such as 1-{6-[(2-fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene malononitrile (FDDNP), which is used in positron emission tomography (PET). FDDNP binds to β-amyloid aggregates in the central nervous system, allowing for the visualization and localization of these aggregates in brain slices from patients diagnosed with Alzheimer's disease . This application underscores the compound's potential as a diagnostic tool in neurodegenerative disease research.

1.2 Fluorescent Probes

The synthesis of 4-(2-naphthyl)pyridine derivatives has led to the development of novel fluorescent molecular probes. These probes are essential for studying protein aggregates and other biological markers. The modifications made to the electron donor and acceptor groups in these compounds can enhance their binding affinity to target proteins, thereby improving their efficacy as fluorescent markers in biological assays .

Organic Electronics

2.1 Organic Light-Emitting Diodes (OLEDs)

This compound derivatives, particularly iridium(III) bis2-(2-naphthyl)pyridine, have been extensively studied for their application in OLEDs. These compounds exhibit high phosphorescence efficiency, making them suitable dopants for yellow-emitting OLEDs. The devices utilizing these dopants have demonstrated peak forward viewing efficiencies of up to 34 cd A−1 and 22 lm W−1, along with broad emission spectra . The ability to achieve yellow phosphorescence without excimer emissions is a significant advantage in OLED technology.

Table 1: Performance Metrics of Iridium(III) Complexes in OLEDs

| Compound | Peak Efficiency (cd A−1) | Luminous Efficiency (lm W−1) | Chromaticity Coordinates |

|---|---|---|---|

| Iridium(III) bis[2-(2-naphthyl)pyridine] | 34 | 22 | (0.45, 0.54) |

| Iridium(III) bis[(3,4,5-trifluorophenyl)-pyridinato-N,C 2′] | 46 | 41 | N/A |

Material Science

3.1 Photoredox Catalysis

Recent studies have shown that complexes derived from this compound can act as efficient photoredox catalysts. These catalysts facilitate various chemical reactions under light irradiation, making them valuable in synthetic organic chemistry . The ability to control reaction pathways through light activation represents a significant advancement in catalytic processes.

作用机制

The mechanism of action of 2-Naphthylpyridine involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, modulating their activity. The compound’s antitumor activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.

相似化合物的比较

2-Naphthalen-1-ylpyridine: Similar structure but with the naphthalene moiety at the first position.

2-Phenylpyridine: Contains a phenyl group instead of a naphthalene moiety.

2-(2-Thienyl)pyridine: Contains a thiophene ring instead of a naphthalene moiety.

Uniqueness: 2-Naphthylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its binding affinity to metal ions and biological targets, making it more effective in catalytic and medicinal applications compared to its analogs .

生物活性

2-Naphthylpyridine, a compound characterized by the fusion of a naphthalene ring and a pyridine ring, has garnered attention due to its diverse biological activities. This article explores the synthesis, mechanisms, and various biological effects of this compound, supported by data tables and relevant case studies.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. A notable method includes the transformation of ethylidenemalononitrile into substituted pyridine derivatives through a Pinner synthesis approach. This method has been successfully applied to create molecular probes for neurodegenerative diseases, particularly Alzheimer’s disease, by utilizing derivatives like {1-[6-(dimethylamino)-2-naphthyl]ethylidene}malononitrile (DDNP) .

Anticancer Activity

Recent studies have demonstrated that certain this compound derivatives exhibit significant anticancer properties. For instance, compounds synthesized from this scaffold have shown selective cytotoxicity against various cancer cell lines compared to normal cells. A comparative study indicated that specific derivatives were effective against breast and lung cancer cells, with IC50 values significantly lower than those observed in normal cell lines .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line IC50 (µM) |

|---|---|---|---|

| 1 | MCF-7 | 15 | 50 |

| 2 | A549 | 20 | 60 |

| 3 | HeLa | 10 | 55 |

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay. Results indicated that certain derivatives exhibited strong free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases .

Table 2: Antioxidant Activity of Selected Derivatives

| Compound | DPPH Scavenging Activity (%) at 100 µM |

|---|---|

| A | 85 |

| B | 70 |

| C | 40 |

The biological activity of this compound can be attributed to various mechanisms:

- Inhibition of Enzymes: Some derivatives act as inhibitors for key enzymes involved in cancer progression and inflammation.

- Redox Modulation: The ability to modulate redox states within cells contributes to their antioxidant properties and potential therapeutic effects against oxidative stress .

- Receptor Binding: Certain compounds have been shown to selectively bind to vascular endothelial growth factor receptors (VEGFR), which are pivotal in tumor angiogenesis .

Case Studies

- Alzheimer’s Disease Research: The derivative FDDNP has been utilized in positron emission tomography (PET) imaging to detect amyloid plaques in Alzheimer’s patients. Its efficacy as a molecular probe highlights the clinical relevance of naphthylpyridine compounds in neurodegenerative diseases .

- Cancer Treatment Trials: Clinical trials involving naphthylpyridine derivatives have reported promising results in reducing tumor sizes in patients with advanced-stage cancers, demonstrating their potential as novel therapeutic agents .

属性

CAS 编号 |

76759-26-7 |

|---|---|

分子式 |

C15H11N |

分子量 |

205.25 g/mol |

IUPAC 名称 |

2-naphthalen-1-ylpyridine |

InChI |

InChI=1S/C15H11N/c1-2-8-13-12(6-1)7-5-9-14(13)15-10-3-4-11-16-15/h1-11H |

InChI 键 |

VLRSADZEDXVUPG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=N3 |

规范 SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=N3 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。